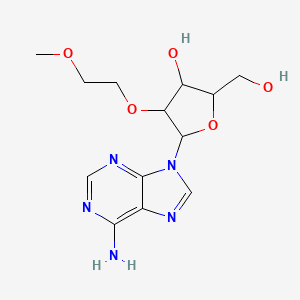![molecular formula C15H16N2 B13388794 5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole](/img/structure/B13388794.png)
5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole is a complex organic compound that features both an indene and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, which is then subjected to a series of reactions to introduce the imidazole ring. Key steps include:
Formation of the Indene Derivative: This involves the alkylation of a suitable precursor to introduce the ethylidene and methyl groups.
Cyclization: The indene derivative undergoes cyclization to form the indene ring.
Imidazole Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(3Z)-5-Hydroxy-3-methyl-3-penten-1-yl]-1,4a-dimethyl-6-methylenedecahydro-1-naphthalenecarboxylic acid
- (3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Uniqueness
5-[(3Z)-3-ethylidene-2-methyl-1H-inden-2-yl]-1H-imidazole is unique due to its combination of an indene and an imidazole moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H16N2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
5-(3-ethylidene-2-methyl-1H-inden-2-yl)-1H-imidazole |
InChI |
InChI=1S/C15H16N2/c1-3-13-12-7-5-4-6-11(12)8-15(13,2)14-9-16-10-17-14/h3-7,9-10H,8H2,1-2H3,(H,16,17) |
Clave InChI |
ZTGYIAGYEHXAFH-UHFFFAOYSA-N |
SMILES canónico |
CC=C1C2=CC=CC=C2CC1(C)C3=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)

![(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B13388734.png)




![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1,2-diphenylethane-1,2-diamine](/img/structure/B13388783.png)
![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13388786.png)
![8-Benzoyl-2-(1,2-dihydroxypent-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13388787.png)

